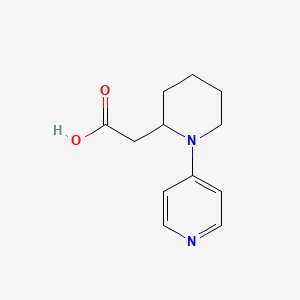
2-(1-(Pyridin-4-yl)piperidin-2-yl)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1-(Pyridin-4-yl)piperidin-2-yl)acetic acid is a heterocyclic compound that features both a pyridine and a piperidine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-(Pyridin-4-yl)piperidin-2-yl)acetic acid typically involves the reaction of pyridine derivatives with piperidine derivatives under controlled conditions. One common method includes the use of acetic acid as a reactant to introduce the acetic acid moiety into the compound. The reaction conditions often involve heating and the use of catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for pharmaceutical applications .
化学反応の分析
Types of Reactions
2-(1-(Pyridin-4-yl)piperidin-2-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to reduce specific functional groups within the molecule.
Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile used .
科学的研究の応用
2-(1-(Pyridin-4-yl)piperidin-2-yl)acetic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: It can be used to study the interactions of heterocyclic compounds with biological systems.
Industry: It can be used in the production of various chemical products, including pharmaceuticals and agrochemicals
作用機序
The mechanism of action of 2-(1-(Pyridin-4-yl)piperidin-2-yl)acetic acid involves its interaction with specific molecular targets and pathways within biological systems. This compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the structure of the compound .
類似化合物との比較
Similar Compounds
2-(Pyridin-2-yl)pyrimidine derivatives: These compounds share a similar pyridine moiety and have been studied for their biological activities.
4-(Piperidin-1-yl)pyridine derivatives: These compounds also feature a piperidine ring and have shown various pharmacological properties.
Uniqueness
2-(1-(Pyridin-4-yl)piperidin-2-yl)acetic acid is unique due to its specific combination of pyridine and piperidine rings, which can confer distinct biological activities and chemical properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .
生物活性
2-(1-(Pyridin-4-yl)piperidin-2-yl)acetic acid is a compound of interest due to its potential biological activities, particularly in pharmacology. This compound features a piperidine moiety, which is known for its diverse pharmacological properties, including neuroprotective, anti-inflammatory, and anticancer effects. This article reviews the biological activity of this compound based on existing literature, highlighting key findings, case studies, and relevant data.
Chemical Structure and Synthesis
The structure of this compound can be represented as follows:
The synthesis of this compound typically involves multi-step organic reactions that may include acylation and cyclization processes. Various synthetic routes have been explored to optimize yield and purity, often requiring fine-tuning of reaction conditions.
1. Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, piperidine derivatives have been shown to induce apoptosis in cancer cell lines such as MDA-MB-231 (triple-negative breast cancer) through mechanisms involving cell cycle arrest and mitochondrial dysfunction .
Table 1: Summary of Anticancer Studies
2. Neuroprotective Effects
The piperidine structure is associated with neuroprotective effects, particularly in models of neurodegenerative diseases. Compounds with similar structures have demonstrated the ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial for maintaining neurotransmitter levels in the brain .
Case Study: Alzheimer’s Disease Therapy
A study highlighted the efficacy of piperidine derivatives in inhibiting cholinesterase enzymes, suggesting potential applications for Alzheimer’s disease treatment. The compounds showed selective inhibition profiles and improved brain exposure .
3. Anti-inflammatory Activity
Research indicates that piperidine derivatives can modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation. The ability to inhibit specific enzymes involved in inflammatory responses has been documented, supporting their use in treating inflammatory disorders .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Compounds similar to this one have been shown to inhibit key enzymes such as kinases and proteases, which play significant roles in various biological processes including cancer progression and inflammation .
- Receptor Interaction : These compounds may interact with various receptors, including G-protein coupled receptors (GPCRs), influencing signaling pathways related to pain perception and mood regulation .
特性
分子式 |
C12H16N2O2 |
|---|---|
分子量 |
220.27 g/mol |
IUPAC名 |
2-(1-pyridin-4-ylpiperidin-2-yl)acetic acid |
InChI |
InChI=1S/C12H16N2O2/c15-12(16)9-11-3-1-2-8-14(11)10-4-6-13-7-5-10/h4-7,11H,1-3,8-9H2,(H,15,16) |
InChIキー |
GSELDIATGSLFEN-UHFFFAOYSA-N |
正規SMILES |
C1CCN(C(C1)CC(=O)O)C2=CC=NC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















